molecular formula C22H23N5O B2502344 (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 1421588-14-8

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone

Cat. No.: B2502344
CAS No.: 1421588-14-8
M. Wt: 373.46
InChI Key: LTDUMRUMMTYJLS-XBXARRHUSA-N
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Description

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a piperazine ring with a cinnamyl group

Mechanism of Action

Target of Action

The primary target of this compound is the histamine H4 receptor , which is expressed in the membrane of immune cells . The H4 receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .

Mode of Action

The compound interacts with its targets, the H4 receptors, leading to a reduction in the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in anti-nociceptive and anti-inflammatory effects .

Biochemical Pathways

The compound affects the inflammatory process, which is characterized by the production and release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . The compound’s action on the H4 receptor reduces the levels of pro-inflammatory cytokines IL-1β and TNF-α, thereby affecting the inflammatory pathway .

Pharmacokinetics

The compound’s anti-nociceptive and anti-inflammatory effects were observed at doses of 50, 100, or 200 mg/kg, administered orally This suggests that the compound has good oral bioavailability

Result of Action

The compound’s action results in a decrease in the number of writhings induced by acetic acid in a dose-dependent manner, and a reduction in the paw licking time of animals in the second phase of the formalin test . Furthermore, the compound reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the reaction of diethylenetriamine with ethylene oxide.

    Coupling Reactions: The pyrazole and pyridine rings are coupled using a suitable linker, followed by the attachment of the piperazine ring through nucleophilic substitution.

    Introduction of the Cinnamyl Group: The cinnamyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone
  • (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is unique due to the presence of the cinnamyl group, which may impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(21-18-20(9-11-23-21)27-13-5-10-24-27)26-16-14-25(15-17-26)12-4-8-19-6-2-1-3-7-19/h1-11,13,18H,12,14-17H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUMRUMMTYJLS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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